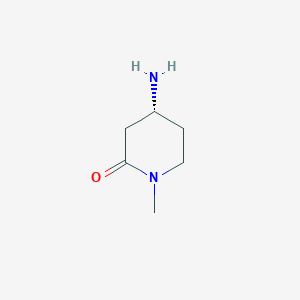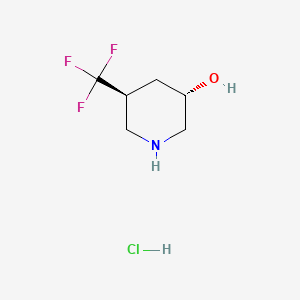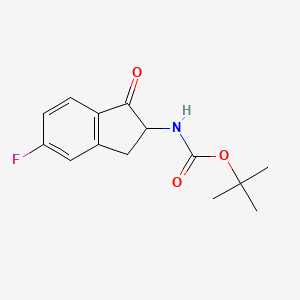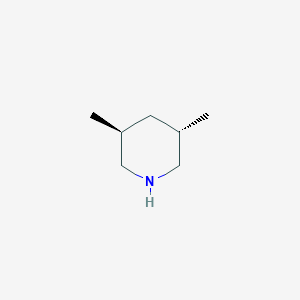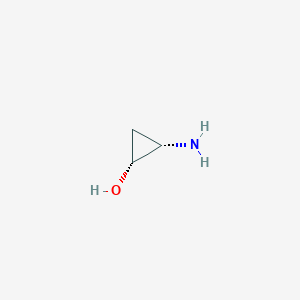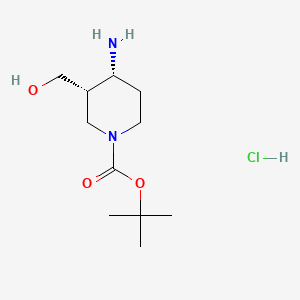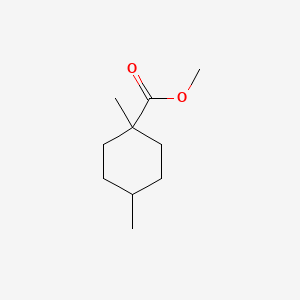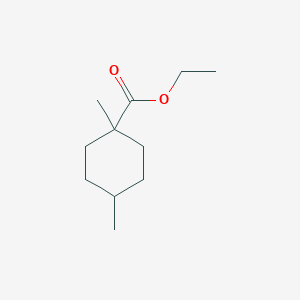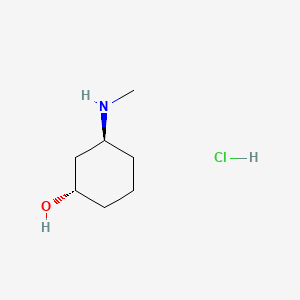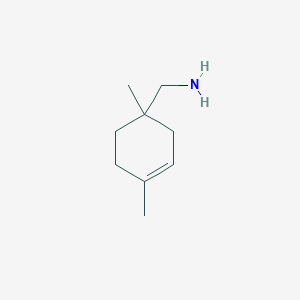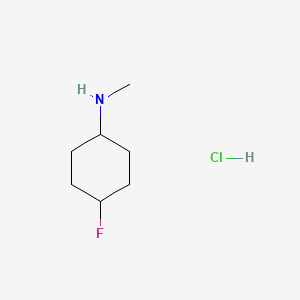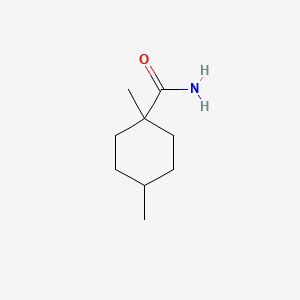
1,4-Dimethyl-cyclohexanecarboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-cyclohexanecarboxylic acid amide is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, where two methyl groups are attached to the 1 and 4 positions of the cyclohexane ring, and a carboxylic acid amide group is attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-cyclohexanecarboxylic acid amide can be synthesized through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of 1,4-dimethyl-cyclohexanecarboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Partial Hydrolysis of Nitriles: This method involves the partial hydrolysis of nitriles to form the corresponding amide.
Use of Dehydrating Reagents: Dehydrating reagents such as DCC can be used to convert carboxylic acids directly to amides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the nucleophilic acyl substitution method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
1,4-Dimethyl-cyclohexanecarboxylic acid amide undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis, LiAlH4 for reduction, and SOCl2 or P2O5 for dehydration. The major products formed from these reactions are carboxylic acids, amines, and nitriles, respectively.
Scientific Research Applications
1,4-Dimethyl-cyclohexanecarboxylic acid amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its amide group can participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .
Comparison with Similar Compounds
1,4-Dimethyl-cyclohexanecarboxylic acid amide can be compared with other similar compounds such as:
1,4-Cyclohexanedicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclohexane ring, whereas this compound has one carboxylic acid amide group.
1,4-Dimethyl-cyclohexane: This compound has two methyl groups attached to the cyclohexane ring but lacks the carboxylic acid amide group.
Cyclohexanecarboxylic acid: This compound has a single carboxylic acid group attached to the cyclohexane ring without any methyl substitutions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1,4-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-3-5-9(2,6-4-7)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYDXVDHDDTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


